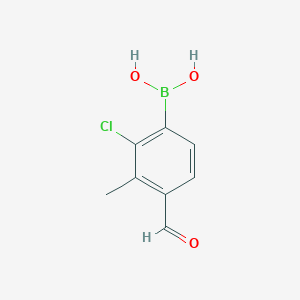

2-Chloro-4-formyl-3-methylphenylboronic acid

Description

BenchChem offers high-quality 2-Chloro-4-formyl-3-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-formyl-3-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-formyl-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEPSLHUTAEFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-formyl-3-methylphenylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-formyl-3-methylphenylboronic acid, a specialized organoboron compound, has emerged as a valuable building block in modern organic synthesis. Its unique trifunctional substitution pattern—featuring a boronic acid, a chloro group, and a formyl moiety on a toluene backbone—renders it a highly versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an exploration of its current and potential applications, particularly in the realms of medicinal chemistry and materials science. The strategic placement of its functional groups allows for sequential and chemoselective reactions, making it an asset in the development of novel pharmaceuticals and functional materials.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of 2-Chloro-4-formyl-3-methylphenylboronic acid is fundamental to its effective application in research and development.

| Property | Value | Reference |

| CAS Number | 1451391-36-8 | [1] |

| Molecular Formula | C₈H₈BClO₃ | [1] |

| Molecular Weight | 198.41 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the asymmetric substitution pattern of the benzene ring. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The two aromatic protons will likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing nature of the formyl and chloro groups and the electron-donating effect of the methyl group. The methyl protons will present as a singlet in the upfield region (around 2.5 ppm). The protons of the boronic acid hydroxyl groups may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190 ppm). The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the boron atom showing a characteristic broad signal due to quadrupolar relaxation.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically in the range of 1690-1715 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the boronic acid hydroxyl groups is expected between 3200 and 3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretch will be observed in the fingerprint region.

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 198.41. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic [M+2]⁺ peak. Fragmentation patterns would likely involve the loss of the formyl group, hydroxyl groups, and the entire boronic acid moiety.

Synthesis of 2-Chloro-4-formyl-3-methylphenylboronic Acid

The synthesis of polysubstituted arylboronic acids like 2-Chloro-4-formyl-3-methylphenylboronic acid typically involves the borylation of a corresponding aryl halide. The most common strategies employ either organolithium or Grignard reagents. Given the presence of an electrophilic formyl group, a protection strategy is often necessary to prevent unwanted side reactions.

A plausible synthetic route is outlined below:

A plausible synthetic workflow.

Experimental Protocol (Hypothetical)

Step 1: Protection of the Aldehyde

-

To a solution of the starting material, 2-chloro-4-bromo-3-methylbenzaldehyde, in toluene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the protected acetal.

Causality: The formyl group is highly reactive towards organometallic reagents. Protection as an acetal prevents its reaction with the organolithium species that will be generated in the next step.

Step 2: Halogen-Metal Exchange and Borylation

-

The protected aryl bromide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78°C for a specified time to allow for complete halogen-metal exchange.

-

Triisopropyl borate is then added dropwise at -78°C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

Causality: The halogen-metal exchange with n-butyllithium generates a nucleophilic aryllithium species. This intermediate then attacks the electrophilic boron atom of the triisopropyl borate, forming the boronic ester. The low temperature is crucial to control the reactivity of the organolithium reagent and prevent side reactions.

Step 3: Hydrolysis and Deprotection

-

The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0°C.

-

The mixture is stirred vigorously to ensure complete hydrolysis of the boronic ester and deprotection of the acetal.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is then purified by recrystallization or column chromatography to afford pure 2-Chloro-4-formyl-3-methylphenylboronic acid.

Causality: Acidic workup serves the dual purpose of hydrolyzing the boronic ester to the desired boronic acid and removing the acetal protecting group to regenerate the formyl functionality.

Key Applications in Organic Synthesis

The primary utility of 2-Chloro-4-formyl-3-methylphenylboronic acid lies in its role as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4][5]

The Suzuki-Miyaura cross-coupling reaction.

The presence of the ortho-chloro substituent can influence the reactivity of the boronic acid in Suzuki-Miyaura couplings. While ortho-substituents can sometimes hinder the reaction sterically, the electronic effects of the chloro and formyl groups can also play a significant role. The formyl group provides a handle for further synthetic transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, allowing for the rapid diversification of the biaryl products.

Potential Applications in Drug Discovery and Medicinal Chemistry

Arylboronic acids are increasingly recognized for their potential in medicinal chemistry.[2] They can act as bioisosteres for other functional groups and have been incorporated into enzyme inhibitors. The boronic acid moiety can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes.

The specific substitution pattern of 2-Chloro-4-formyl-3-methylphenylboronic acid makes it an attractive starting material for the synthesis of kinase inhibitors, protease inhibitors, and other biologically active molecules. The biaryl scaffolds accessible through Suzuki-Miyaura coupling are prevalent in many approved drugs.[6] The formyl group can be used to introduce pharmacophoric features or to attach the molecule to a larger scaffold. Phenylboronic acid derivatives are also being explored for applications in drug delivery and as sensors for biologically important molecules.[7][8]

Safety and Handling

2-Chloro-4-formyl-3-methylphenylboronic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]

Conclusion

2-Chloro-4-formyl-3-methylphenylboronic acid is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it particularly useful for the construction of complex biaryl compounds through Suzuki-Miyaura cross-coupling reactions. While its full potential in medicinal chemistry and materials science is still being explored, the strategic arrangement of its functional groups suggests significant promise for the development of novel therapeutic agents and advanced materials. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- Preparation method of hydroxyphenylboronic acid.

- Synthesis of boronic esters and boronic acids using grignard reagents.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

- Method for producing formylphenylboronic acids.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

-

Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl₂/Triphenylphosphine Complexes. ResearchGate. [Link]

-

Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Molecules. [Link]

-

The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives. Molecules. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

- Process for the preparation of substituted phenylboronic acids.

-

Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C Structural Chemistry. [Link]

-

Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?. ResearchGate. [Link]

Sources

- 1. The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 7. japsonline.com [japsonline.com]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis pathway for 2-Chloro-4-formyl-3-methylphenylboronic acid

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-formyl-3-methylphenylboronic Acid

Introduction

2-Chloro-4-formyl-3-methylphenylboronic acid is a highly functionalized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro group, a formyl group, a methyl group, and a boronic acid moiety, makes it a versatile intermediate for the construction of complex molecular architectures. Substituted phenylboronic acids are integral to a wide range of chemical applications, from their role in Suzuki-Miyaura cross-coupling reactions to their use in the development of sensors and pharmaceuticals.[1][2] The aldehyde (formyl) functionality, in particular, offers a reactive handle for a multitude of subsequent transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This guide provides a detailed exploration of a viable synthetic pathway to 2-Chloro-4-formyl-3-methylphenylboronic acid, grounded in established chemical principles and tailored for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway originating from a simpler, commercially available starting material. The primary disconnections involve the installation of the boronic acid and the formyl group.

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to a forward synthesis strategy that commences with the regioselective functionalization of a substituted aniline. The chosen pathway prioritizes the installation of the halogen handles for subsequent formylation and borylation reactions, while managing the directing effects of the substituents to achieve the desired isomer.

Proposed Synthetic Pathway

The synthesis is designed as a four-step sequence starting from 2-chloro-6-methylaniline. This approach leverages established and reliable transformations to systematically build the target molecule's complexity.

Caption: Proposed four-step synthesis workflow.

Step 1: Bromination of 2-Chloro-6-methylaniline

The synthesis begins with the electrophilic bromination of 2-chloro-6-methylaniline. The amino and methyl groups are ortho-, para-directing activators. The position para to the amino group is blocked by the methyl group, and one ortho position is blocked by the chloro group. The other ortho position is sterically hindered by both the chloro and methyl groups. Therefore, bromination is expected to occur at the position para to the methyl group, yielding 3-bromo-2-chloro-6-methylaniline.

-

Rationale: N-Bromosuccinimide (NBS) is selected as a mild and effective brominating agent for activated aromatic rings, minimizing over-bromination and side reactions. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Step 2: Formylation via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for converting an arylamine into a variety of functional groups via a diazonium salt intermediate. Here, the amino group of 3-bromo-2-chloro-6-methylaniline is converted into a formyl group.

-

Causality: The amine is first diazotized using sodium nitrite and a strong acid (e.g., sulfuric acid) at low temperatures to form the corresponding diazonium salt. This intermediate is then subjected to a formylation reaction. While the classic Sandmeyer formylation is less common, modifications using formaldehyde or its equivalents in the presence of a copper catalyst or other reducing agents can achieve the desired transformation.

Step 3: Borylation via Lithium-Halogen Exchange

This is the key step for introducing the boronic acid functionality. It leverages the differential reactivity of the aryl halides. The aryl bromide is significantly more reactive towards lithium-halogen exchange than the aryl chloride.

-

Expertise & Experience: Before borylation, the aldehyde group must be protected to prevent its reaction with the highly nucleophilic organolithium intermediate. Formation of a cyclic acetal using ethylene glycol and an acid catalyst (like p-toluenesulfonic acid) is an effective and easily reversible protection strategy.

-

The protected aryl bromide is then treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to perform the lithium-halogen exchange.[3] This regioselectively generates the desired organolithium species. The reaction is quenched with a trialkyl borate, such as triisopropyl borate (B(OiPr)₃), to form a boronate ester.[2][4] The use of an ether solvent like tetrahydrofuran (THF) is crucial for stabilizing the organometallic intermediates.

Step 4: Deprotection and Hydrolysis

The final step involves the simultaneous deprotection of the acetal and hydrolysis of the boronate ester to yield the target 2-Chloro-4-formyl-3-methylphenylboronic acid.

-

Trustworthiness: A simple acidic workup with aqueous hydrochloric acid is sufficient to achieve both transformations, providing the final product which can then be purified.[5] The pH is typically adjusted to be acidic to ensure the precipitation of the boronic acid.[4]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: 3-Bromo-2-chloro-6-methylaniline

-

In a 250 mL round-bottom flask, dissolve 2-chloro-6-methylaniline (10.0 g, 70.6 mmol) in acetonitrile (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (12.6 g, 70.6 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.

Step 2: 2-Bromo-6-chloro-3-methylbenzaldehyde

-

To a solution of 3-bromo-2-chloro-6-methylaniline (10.0 g, 45.3 mmol) in a mixture of water (50 mL) and concentrated sulfuric acid (15 mL), cool to 0 °C.

-

Add a solution of sodium nitrite (3.45 g, 50.0 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of formaldehyde (37% in water, 20 mL), ascorbic acid (1.6 g, 9.0 mmol), and FeSO₄·7H₂O (1.26 g, 4.5 mmol) in water (50 mL).

-

Slowly add the cold diazonium salt solution to the formaldehyde solution. Vigorous gas evolution will be observed.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify via column chromatography.

Step 3 & 4: Synthesis of 2-Chloro-4-formyl-3-methylphenylboronic acid

-

Protection: To a solution of 2-bromo-6-chloro-3-methylbenzaldehyde (5.0 g, 21.4 mmol) in toluene (100 mL), add ethylene glycol (2.66 g, 42.8 mmol) and a catalytic amount of p-toluenesulfonic acid (0.2 g).

-

Reflux the mixture using a Dean-Stark apparatus to remove water for 4 hours.

-

Cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to obtain the protected aldehyde (2-(2-bromo-6-chloro-3-methylphenyl)-1,3-dioxolane), which can be used directly in the next step.

-

Borylation/Hydrolysis: Dissolve the protected aldehyde (5.0 g, 18.0 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.6 M in hexanes, 12.4 mL, 19.8 mmol) dropwise over 20 minutes. Stir for 1 hour at -78 °C.

-

Add triisopropyl borate (5.08 g, 27.0 mmol) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of 2 M aqueous HCl (50 mL).

-

Stir vigorously for 2 hours. The product should precipitate.

-

Filter the solid, wash with cold water and a small amount of cold hexane.

-

Dry the solid under vacuum to yield 2-Chloro-4-formyl-3-methylphenylboronic acid. Further purification can be achieved by recrystallization.[5]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | Liquid |

| 3-Bromo-2-chloro-6-methylaniline | C₇H₇BrClN | 220.50 | Solid |

| 2-Bromo-6-chloro-3-methylbenzaldehyde | C₈H₆BrClO | 233.50 | Solid |

| 2-Chloro-4-formyl-3-methylphenylboronic acid | C₈H₈BClO₃ | 198.41 | Solid |

References

- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google P

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P

- US20040049050A1 - Method for producing formylphenylboronic acids - Google P

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google P

-

Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane - Patsnap Eureka. [Link]

- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google P

- WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)

-

Formation of C–B, C–C, and C–X Bonds from Nonstabilized Aryl Radicals Generated from Diaryl Boryl Radicals | ACS Central Science - ACS Publications. [Link]

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P

- WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google P

-

Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC - PubMed Central. [Link]

- WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google P

-

Phenylboronic acid – preparation and application - Georganics. [Link]

-

Improvement on Synthesis of Different Alkyl-Phenylboronic Acid - Ingenta Connect. [Link]

- CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

-

ORGANIC CHEMISTRY - RSC Publishing. [Link]

-

(PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol - ResearchGate. [Link]

-

Methyl 2-chloro-3-formylbenzoate (C9H7ClO3) - PubChemLite. [Link]

-

2-Chloro-3-methylbenzene-1,4-diol | C7H7ClO2 | CID 19030360 - PubChem. [Link]

Sources

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Handling of 2-Chloro-4-formyl-3-methylphenylboronic Acid

[1]

Executive Summary

2-Chloro-4-formyl-3-methylphenylboronic acid (CAS: 1150114-77-2) is a trisubstituted phenylboronic acid derivative serving as a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.[1] Its utility lies in the orthogonal reactivity of its functional groups: the boronic acid for C-C bond formation, the formyl group for reductive amination or olefination, and the chloro/methyl substituents for steric and electronic modulation.

This guide addresses the primary challenge in handling this compound: solubility variance driven by the boronic acid-boroxine equilibrium . Unlike simple organic solids, this compound exists in a dynamic state dependent on moisture and solvent polarity. This document provides a solubility landscape, validated handling protocols, and stability data to ensure reproducibility in drug development workflows.

Physicochemical Profile & Equilibrium Mechanics

To master the solubility of this compound, one must understand its structural dynamics. The molecule contains a hydrophilic boronic acid head and a lipophilic, polysubstituted phenyl tail.

Key Parameters:

-

pKa (Predicted): ~7.0–7.5 (Boronic acid ionization)

-

LogP (Predicted): ~1.8–2.2 (Moderate Lipophilicity)

The Boronic Acid Paradox

In solid state and non-polar solvents, boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines . This transformation alters solubility significantly. The "pure" powder received from vendors is often a mixture of the free acid and the boroxine.

DOT Diagram 1: Boronic Acid - Boroxine Equilibrium [1]

Caption: Reversible dehydration of 2-Chloro-4-formyl-3-methylphenylboronic acid to its boroxine trimer.[1]

Solubility Landscape

The following data summarizes the solubility profile based on structural analogs (e.g., 2-Chloro-4-methylphenylboronic acid) and empirical behavior of formyl-substituted boronic acids.

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Preferred. Ideal for stock solutions.[1] Stabilizes the monomeric species via H-bonding.[1] |

| DMF | Excellent (>100 mg/mL) | Good alternative to DMSO; easier to remove during workup.[1] | |

| Alcohols | Methanol | Good (50-80 mg/mL) | Caution: Risk of solvolysis.[1] Can form methyl boronic esters or acetals with the formyl group upon prolonged storage. |

| Ethanol | Moderate | Slower dissolution than MeOH.[1] | |

| Ethers | THF | Good (20-50 mg/mL) | Standard solvent for reactions.[1] Solubility improves with small amounts of water (promotes monomer formation). |

| 1,4-Dioxane | Moderate | Useful for higher temperature couplings.[1] | |

| Chlorinated | DCM / Chloroform | Moderate | Solubilizes the boroxine form well.[1] Poor solubility for the hydrated free acid. |

| Non-Polar | Hexane / Toluene | Poor (<1 mg/mL) | Used as anti-solvents for precipitation/crystallization.[1] |

| Aqueous | Water | Low (pH dependent) | Soluble at alkaline pH (> pH 9) as the boronate anion.[1] Insoluble at neutral/acidic pH. |

Critical Solvent Interactions[1]

-

DMSO (The Gold Standard): DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom. This prevents boroxine formation and ensures a monomeric species for screening.

-

Methanol (The Reactive Solvent): While solubility is high, the formyl group (-CHO) is susceptible to hemiacetal formation, and the boronic acid can form dimethyl esters. Use only for immediate reactions, not storage.

-

Water (The Trigger): Adding water to a THF or Acetone solution shifts the equilibrium toward the free acid species, often increasing solubility initially before precipitation occurs if the organic fraction is too low.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Objective: To determine the precise solubility limit for a specific batch (varying boroxine content).[1]

-

Preparation: Weigh 10 mg of CAS 1150114-77-2 into a 2 mL HPLC vial.

-

Titration: Add solvent (e.g., DMSO) in 20 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Validation (The "Self-Check"):

-

Once dissolved, dilute a 10 µL aliquot into 990 µL of Acetonitrile/Water (50:50).

-

Inject into HPLC.

-

Pass Criteria: Single peak (boronic acid).

-

Fail Criteria: Multiple peaks indicating degradation (oxidation of -CHO to -COOH) or impurities.

-

Protocol B: Suzuki Coupling Solvent System

Context: Optimized for lipophilic/sterically hindered substrates like 2-Chloro-4-formyl-3-methylphenylboronic acid.[1]

-

Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1]

-

Rationale: The dioxane solubilizes the organic coupling partner and the boroxine form. The water hydrolyzes the boroxine in situ to the reactive boronic acid monomer and dissolves the inorganic base (e.g., K₂CO₃).

-

Temperature: 80–100°C.

DOT Diagram 2: Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal solvent based on the experimental phase.

Storage & Stability (Authoritative Guidance)

The combination of a formyl group and a boronic acid creates unique stability challenges.

-

Oxidation Risk: The aldehyde (-CHO) is prone to air oxidation to the carboxylic acid.

-

Requirement: Store under Argon or Nitrogen atmosphere.

-

-

Dehydration Risk: Desiccators can drive the formation of boroxine anhydrides.

-

Insight: While boroxines are less reactive in coupling, they are stable. Some researchers intentionally dehydrate the sample for mass storage and re-hydrate (add water) during the reaction.

-

-

Temperature: Store at 2–8°C for short term; -20°C for long term.

Stability Warning: If the solid turns from off-white to yellow, it indicates oxidation of the formyl group or phenol formation via protodeboronation (though less likely with electron-withdrawing Cl group).[1]

References

-

Hall, D. G. (2011).[4][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][4] Link[1]

-

Santini, R., et al. (2014). "A Guide to Solvent Selection for the Suzuki-Miyaura Reaction." Journal of Organic Chemistry. Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

-

PubChem. (2023).[7] "Compound Summary: (2-Chloro-4-methylphenyl)boronic acid (Analog)." National Library of Medicine. Link[1]

-

Fisher Scientific. (2023). "Safety Data Sheet: 2-Formylphenylboronic acid." Link[1]

Sources

- 1. 1063712-34-4|2-Chloro-4-formylphenylboronic Acid|BLD Pharm [bldpharm.com]

- 2. 1451391-36-8|(2-Chloro-4-formyl-3-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 5. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 2,3-二氟-3-甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

Advanced Guide to Suzuki-Miyaura Cross-Coupling in Drug Discovery

Topic: Introduction to Suzuki-Miyaura Cross-Coupling Reactions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing C(sp²)–C(sp²) bonds in pharmaceutical development.[1] Its dominance stems not merely from versatility, but from a unique mechanistic tolerance for aqueous conditions and functional group diversity (e.g., amines, pyridines) common in bioactive scaffolds.

This guide moves beyond basic textbook definitions to address the process chemistry perspective: controlling active catalyst species, navigating the transmetallation bottleneck, and leveraging modern ligand design (Buchwald dialkylbiaryl phosphines and NHCs) to couple challenging heteroaryl chlorides.

Mechanistic Anatomy: The Catalytic Cycle

To optimize a reaction, one must understand the rate-determining step (RDS) specific to the substrate class. The cycle is composed of three primary phases, but the pre-catalyst activation is often the silent variable determining success.

The Cycle Visualization

The following diagram illustrates the canonical pathway, highlighting the critical role of the base in the "Boronate Pathway" vs. the "Oxo-Palladium Pathway."

Figure 1: The dual-pathway catalytic cycle. Note that for bulky ligands, the monoligated L-Pd(0) is the active species.

Critical mechanistic insights

-

Oxidative Addition (OA): For aryl chlorides, this is the RDS. Electron-rich, bulky ligands (e.g., SPhos , XPhos ) facilitate this by increasing the electron density on the Pd center, making it more nucleophilic.

-

Transmetallation (TM): This step requires a base.[2][3] The "Boronate Pathway" suggests the base converts the neutral boronic acid into a nucleophilic boronate anion (

), which then attacks the Pd(II) center. -

Reductive Elimination (RE): Often fast, but can be slow for sterically hindered biaryls. Bulky ligands accelerate this by "squeezing" the two aryl groups together (steric crowding), promoting bond formation.

Strategic Optimization: Ligands & Reagents

Ligand Selection Matrix

The choice of ligand dictates the steric and electronic environment of the catalyst.

| Ligand Class | Examples | Best Use Case | Mechanism of Action |

| Triphenylphosphine | Simple aryl iodides/bromides. | Standard donor. Low activity for chlorides. | |

| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Heteroaryl chlorides , hindered biaryls. | Bulky, electron-rich.[4] Promotes OA (electron-rich) and RE (bulky). |

| NHC (Carbenes) | IPr, IMes, PEPPSI | Extremely deactivated chlorides, tetra-ortho-substituted biaryls. | Strong |

| Bidentate Phosphines | dppf, dppe | Large bite angles (dppf). | Forces specific geometries; dppf is excellent for preventing |

Boron Source Selection

Stability vs. Reactivity trade-offs are critical in process scale-up.

| Boron Species | Reactivity | Stability | Notes |

| Boronic Acid | High | Low to Moderate | Prone to protodeboronation (loss of boron) and homocoupling. |

| Pinacol Ester (BPin) | Moderate | High | Easier to purify (silica stable). Slower transmetallation often requires stronger bases. |

| MIDA Boronate | Latent (Zero) | Very High | Slow-Release Strategy: Hydrolyzes slowly in aqueous base, keeping active boronic acid concentration low. Prevents side reactions like homocoupling. |

Experimental Protocols

Protocol A: High-Throughput Screening (General Purpose)

Target: Rapid synthesis of diverse biaryls from aryl bromides/chlorides.

Reagents:

-

Catalyst:

(1-2 mol%) + SPhos (2-4 mol%) (Pre-complexed SPhos Pd G2 is preferred for reproducibility). -

Base:

(2.0 equiv). -

Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water (4:1).

Step-by-Step:

-

Charge: Add Aryl halide (1.0 mmol), Boronic acid (1.2 mmol), and Base to a reaction vial equipped with a stir bar.

-

Inert: Evacuate and backfill with Argon (

). -

Catalyst: Add Pd source and Ligand (or pre-catalyst) under Argon flow.

-

Solvent: Add degassed solvent mixture.

-

Reaction: Seal and heat to 80°C for 2–12 hours.

-

Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over

.

Protocol B: Green Micellar Catalysis (Aqueous)

Target: Sustainable, room-temperature coupling of hydrophobic substrates using surfactant technology (e.g., TPGS-750-M).

Reagents:

-

Surfactant: 2 wt % TPGS-750-M in water.

-

Catalyst:

or similar lipophilic catalyst. -

Base:

or

Step-by-Step:

-

Medium: Prepare the aqueous surfactant solution (degassed).

-

Charge: Add organic substrates and catalyst directly to the aqueous solution.

-

Stir: Vigorously stir at RT or mild heat (45°C). The surfactant forms nanomicelles that act as lipophilic reaction vessels, concentrating reagents and catalyst.

-

Extraction: Often requires minimal organic solvent (e.g., "in-flask" extraction) due to phase separation upon cooling or salt addition.

Troubleshooting & Optimization Logic

When a reaction fails, systematic diagnosis is required. Use the decision tree below to isolate the failure mode.

Figure 2: Logic flow for diagnosing reaction failure. "OA" = Oxidative Addition.[2][5][6][7]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[8]

-

Lipshutz, B. H., & Ghorai, S. (2012). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[8][9][10] Aldrichimica Acta.

-

Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Couplings.[6] Journal of the American Chemical Society.[2][7]

-

Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of pharmaceutical intermediates from 2-Chloro-4-formyl-3-methylphenylboronic acid

Technical Application Note: Strategic Utilization of 2-Chloro-4-formyl-3-methylphenylboronic Acid in Medicinal Chemistry

Introduction: The Divergent Scaffold

2-Chloro-4-formyl-3-methylphenylboronic acid (CAS: 1451391-36-8) represents a high-value "privileged structure" in modern fragment-based drug discovery (FBDD).[1][2] Its utility stems from its dense functionalization, offering three orthogonal reactive handles that allow medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) in kinase inhibitors, GPCR ligands, and protein-protein interaction modulators.[2]

Key Structural Advantages:

-

The Boronic Acid (C1): A ready-to-use handle for Suzuki-Miyaura cross-coupling to establish biaryl cores, a ubiquitous motif in >60% of small-molecule drugs.[1][2]

-

The "Ortho-Effect" (2-Cl & 3-Me): The 2-chloro and 3-methyl substituents provide critical steric bulk.[1][2] In biaryl systems, these groups force a twisted conformation (atropisomerism potential), which is often required to fit into restricted hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).[2]

-

The Formyl Group (C4): A versatile electrophile for late-stage diversification via reductive amination, olefination, or heterocycle formation.[2]

Strategic Analysis: Reactivity & Stability

Before initiating synthesis, researchers must account for the protodeboronation risk. Electron-deficient boronic acids (due to the -CHO and -Cl groups) are susceptible to hydrolysis of the C-B bond under harsh basic conditions.[1][2]

-

Recommendation: If long-term storage is required, convert the free boronic acid to its Potassium Trifluoroborate salt (Protocol A).[1][2] This renders the boron species air-stable and compatible with aggressive reaction conditions later.[1]

Experimental Protocols

Protocol A: Stabilization via Potassium Trifluoroborate Conversion

Rationale: Free formyl-phenylboronic acids can degrade via oxidation or protodeboronation.[1][2] Converting them to trifluoroborate salts enhances stability and allows for more robust Suzuki couplings, often with lower catalyst loading.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the boronic acid in 30 mL of Methanol in a plastic (HDPE) or Teflon-coated flask. (Avoid glass if etching is a concern, though borosilicate is generally acceptable for short durations).

-

Addition: Prepare a saturated solution of KHF2 (40 mmol) in 10 mL of water. Add this dropwise to the boronic acid solution at 0°C.

-

Reaction: Allow the thick suspension to stir vigorously at room temperature for 2 hours.

-

Workup: Concentrate the mixture in vacuo to remove methanol.

-

Isolation: The product usually precipitates as a white solid. Filter and wash with minimal ice-cold water, followed by cold acetone and diethyl ether to remove excess fluoride salts.[1][2]

-

Drying: Dry under high vacuum/desiccator. The resulting potassium trifluoroborate is shelf-stable.[1]

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Rationale: This protocol builds the biaryl core.[3][4] The challenge is to effect C-C bond formation without degrading the aldehyde (via Cannizzaro reaction) or reducing it. We utilize a mild base/catalyst system.[4][5]

Target: Biaryl-4-carboxaldehyde derivatives.

Reagents:

Step-by-Step Methodology:

-

Degassing: In a microwave vial or Schlenk tube, combine the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed Dioxane/Water mixture.

-

Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vessel.

-

Heating: Heat to 80-90°C (oil bath) or 100°C (microwave, 30 min). Note: Monitor the aldehyde peak via TLC/LCMS; avoid prolonged heating >12 hours to prevent aldehyde oxidation.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]

-

Purification: Flash chromatography (Hexane/EtOAc). The aldehyde group remains intact for Protocol C.

Protocol C: Late-Stage Diversity via Reductive Amination

Rationale: The formyl group is the "diversity handle."[4] Reductive amination allows for the introduction of solubilizing groups (e.g., morpholines, piperazines) common in drug candidates. Sodium Triacetoxyborohydride (STAB) is used for its selectivity for aldehydes over ketones and its tolerance of other functional groups.[6]

Reagents:

-

Substrate: Biaryl-aldehyde (from Protocol B)[1][2] (1.0 equiv)[1][2]

-

Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)[1][2]

-

Acid Catalyst: Acetic Acid (1-2 drops, optional but recommended)[1][2]

Step-by-Step Methodology:

-

Imine Formation: Dissolve the aldehyde and amine in DCE at room temperature. Add Acetic Acid.[1][5][6] Stir for 30-60 minutes to allow the imine/iminium species to form (equilibrium).

-

Reduction: Add NaBH(OAc)3 in one portion. The reaction may bubble slightly.

-

Monitoring: Stir at RT for 2-4 hours. Monitor consumption of the aldehyde by TLC.

-

Quench: Quench with saturated aqueous NaHCO3 (gas evolution occurs).

-

Extraction: Extract with DCM (x3).

-

Purification: The amine product often requires basic alumina chromatography or silica gel with 1% Triethylamine to prevent streaking.

Data Summary & Troubleshooting

| Parameter | Boronic Acid (Free) | Potassium Trifluoroborate Salt |

| Stability | Moderate (Hygroscopic, Protodeboronation risk) | High (Air/Moisture Stable) |

| Suzuki Reactivity | Good | Excellent (Slow release of active species) |

| Solubility | Organic Solvents (MeOH, DMSO) | Polar Solvents (Acetone/Water, DMF) |

| Storage | 2-8°C, Inert Atmosphere | Room Temperature, Benchtop |

Troubleshooting Guide:

-

Issue: Low yield in Suzuki Coupling.

-

Issue: Aldehyde reduction during Suzuki.

Pathway Visualization

The following diagram illustrates the divergent synthesis workflow, highlighting the strategic order of operations to maximize yield and structural integrity.

Caption: Divergent synthetic workflow converting the boronic acid building block into stable salts, biaryl cores, and final amine-functionalized pharmaceutical candidates.

References

-

Suzuki-Miyaura Methodology: Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link][1][2]

-

Trifluoroborate Stabilization: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Available at: [Link][1]

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link][1]

-

General Reactivity: Organic Chemistry Portal. Suzuki Coupling.[1][4][7][8][9] Available at: [Link][1][2]

Sources

- 1. 398151-59-2 | (4-Formyl-3-methylphenyl)boronic acid - AiFChem [aifchem.com]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. 3-氯-4-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Large-scale synthesis considerations for 2-Chloro-4-formyl-3-methylphenylboronic acid

This document outlines the large-scale synthesis considerations and detailed protocol for 2-Chloro-4-formyl-3-methylphenylboronic acid (CAS 1451391-36-8) . This guide is designed for process chemists and engineers scaling this synthesis from gram to kilogram quantities.

Executive Summary & Strategic Route Selection

The synthesis of formyl-substituted arylboronic acids presents a distinct process challenge: the incompatibility of the electrophilic aldehyde group with the nucleophilic organometallic intermediates (Lithium or Magnesium species) required to install the boron moiety.[1]

For the large-scale manufacturing of 2-Chloro-4-formyl-3-methylphenylboronic acid , we reject direct lithiation of the aldehyde.[2][1] Instead, we employ a Protection-Metalation-Borylation-Deprotection (PMBD) strategy.[2][1]

Selected Route:

-

Protection: Conversion of 4-Bromo-3-chloro-2-methylbenzaldehyde to its acetal (1,3-dioxolane or diethyl acetal).[2][1]

-

Metallation: Selective Halogen-Metal Exchange (Br vs. Cl) using Turbo Grignard (iPrMgCl[2][1]·LiCl) .[2][1]

-

Borylation: Quenching with Triisopropyl borate (B(OiPr)₃).[2][1]

-

Hydrolysis: Acidic workup to simultaneously cleave the acetal and hydrolyze the boronate ester.[2][1]

Retrosynthetic Analysis & Pathway Visualization

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

Figure 1: Strategic PMBD pathway utilizing Turbo Grignard for scalable metallation.

Detailed Experimental Protocol

Phase 1: Aldehyde Protection

Objective: Mask the electrophilic aldehyde to prevent self-polymerization during metallation.[2][1]

-

Reagents: 4-Bromo-3-chloro-2-methylbenzaldehyde (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (5-10 vol).[2][1]

-

Equipment: Reactor with Dean-Stark trap.

Protocol:

-

Heat to reflux (approx. 110 °C) with vigorous stirring.

-

Monitor water collection in Dean-Stark trap.[2][1] Reaction is complete when water evolution ceases (approx. 4-6 hours).[2][1]

-

Workup: Cool to 25 °C. Wash with sat. NaHCO₃ (to neutralize acid) and Brine.[1]

-

Concentrate organic phase to yield the crude acetal.[2][1]

-

Note: Distillation is recommended if purity <95%, as residual aldehyde will consume Grignard reagent.[1]

-

Phase 2: Metallation & Borylation (The Critical Step)

Objective: Selective exchange of the Bromine atom (leaving the Chlorine and Methyl groups intact) and capture with Boron.[1]

Protocol:

-

Dissolution: Dissolve Protected Acetal in Anhydrous THF. Cool to -20 °C .

-

Exchange: Add iPrMgCl·LiCl solution dropwise, maintaining internal temperature below -15 °C .

-

Age: Stir at -15 °C for 1–2 hours. Monitor conversion by HPLC (quench aliquot with MeOH).

-

Borylation: Cool to -30 °C . Add Triisopropyl Borate (B(OiPr)₃) rapidly enough to ensure mixing but slow enough to keep T < -10 °C.

-

Warm-up: Allow the mixture to warm to 0 °C over 1 hour. The solution should become a thick slurry (boronate complex).[1]

Phase 3: Hydrolysis & Isolation

Objective: Cleave the acetal and the boronate ester to release the free boronic acid.[1]

Protocol:

-

Quench: Slowly transfer the reaction mixture into a chilled (0 °C) solution of 2M HCl (3.0 eq).

-

Hydrolysis: Stir at ambient temperature (20–25 °C) for 2–4 hours. The acetal hydrolysis is monitored by HPLC.[2][1]

-

Extraction: Extract with Ethyl Acetate (or 2-MeTHF).[2][1] Separate layers.

-

pH Adjustment (Critical Purification Step):

-

Filtration: Filter the solid. Wash with cold water and minimal cold acetonitrile to remove color.[2][1]

-

Drying: Vacuum oven at 40 °C. Do not overheat, as boronic acids dehydrate to boroxines (anhydrides) [2].[1]

Critical Process Parameters (CPPs) & Data Summary

| Parameter | Range | Rationale |

| Water Content (THF) | < 200 ppm | Moisture destroys Grignard reagent, lowering yield.[2][1] |

| Exchange Temp | -20°C to -10°C | Balance between reaction rate and selectivity (Br vs Cl).[2][1] |

| Quench pH | < 1.0 initially | Low pH required to drive acetal hydrolysis quickly.[2][1] |

| Isolation pH | 3.0 – 4.0 | Solubility minimum for boronic acid precipitation.[2][1] |

| Drying Temp | < 45°C | Prevents thermal dehydration to trimeric boroxine.[2][1] |

Analytical & Quality Control

Boroxine-Boronic Acid Equilibrium: Users must be aware that 2-Chloro-4-formyl-3-methylphenylboronic acid exists in equilibrium with its cyclic anhydride (boroxine).[2][1]

-

NMR (DMSO-d6): Often shows a broad OH peak.[2][1] The addition of D₂O simplifies the spectrum by exchanging OH protons.[1]

-

HPLC: Run with acidic mobile phase (0.1% Formic acid) to prevent peak tailing. The boroxine usually hydrolyzes on-column to show a single peak for the monomeric acid.[2][1]

Specification Targets:

References

-

Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2][1]

-

Nöth, H., et al. (1990).[1] Preparation and Structural Characterization of p-Formylbenzeneboronic Acid. Chemische Berichte, 123(9), 1841-1843.[2][1][3]

-

PubChem Compound Summary. (2023). 2-Chloro-4-formyl-3-methylphenylboronic acid (CAS 1451391-36-8).[2][1][5]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 398151-59-2 | (4-Formyl-3-methylphenyl)boronic acid - AiFChem [aifchem.com]

- 3. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 1451391-36-8|(2-Chloro-4-formyl-3-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimizing Suzuki-Miyaura Couplings of 2-Chloro-4-formyl-3-methylphenylboronic Acid

Introduction & Molecule Profile[1][2][3][4]

2-Chloro-4-formyl-3-methylphenylboronic acid represents a class of "handle-rich" building blocks critical for modern medicinal chemistry. Its structure offers three distinct vectors for diversification:

-

Boronic Acid: For C-C bond formation via Suzuki coupling.[1][2]

-

Aryl Chloride: A latent handle for subsequent Buchwald-Hartwig aminations or second-stage couplings.

-

Aldehyde: A versatile electrophile for reductive aminations, Wittig reactions, or heterocycle formation.

However, this utility comes with a significant synthetic penalty: Steric and Electronic Incompatibility. The ortho-chloro substituent creates steric bulk around the boron center, retarding transmetallation, while the aldehyde moiety is susceptible to side reactions (Cannizzaro disproportionation) under the basic conditions required for the Suzuki cycle.

This guide provides a validated workflow to couple this specific boronic acid with aryl halides while suppressing protodeboronation and preserving the aldehyde functionality.

Mechanistic Insight: The Steric-Electronic Conflict

To successfully deploy this reagent, one must understand the failure modes of standard protocols (e.g., Pd(PPh3)4/Na2CO3).

The Transmetallation Bottleneck

In the Suzuki catalytic cycle, the rate-determining step for hindered substrates is often transmetallation .

-

Steric Retardation: The Chlorine atom at the 2-position creates a "gatekeeper" effect, making it difficult for the palladium(II) complex to approach the boronate species.

-

Protodeboronation Risk: Slow transmetallation increases the residence time of the activated boronate species in the basic aqueous medium. This dramatically increases the probability of hydrolytic C-B bond cleavage (protodeboronation), yielding the byproduct 3-chloro-2-methylbenzaldehyde and killing the reaction yield.

Chemoselectivity (The "Trojan Horse" Chloride)

The molecule contains an aryl chloride (C-Cl). In standard couplings, we want the Boron to react, not the Chlorine.

-

Selectivity Rule: Oxidative addition rates follow I > Br > OTf >> Cl.[1]

-

Strategy: Always use an Aryl Bromide or Aryl Iodide partner. This ensures the catalyst inserts into the partner halide, not the boronic acid's chloride handle.

Visualizing the Pathway

The following diagram illustrates the competition between the productive cycle and the destructive deboronation pathway.

Caption: Figure 1. Kinetic competition between productive coupling and protodeboronation in sterically hindered boronic acids.

Optimized Protocol: The "Buchwald-SPhos" System

Standard catalysts (Pd(PPh3)4) are insufficient for this substrate due to the steric bulk. We recommend using SPhos Pd G2 or XPhos Pd G2 precatalysts. These bulky, electron-rich phosphine ligands facilitate oxidative addition and, crucially, create a pocket that accelerates transmetallation for hindered substrates.

Reagent Selection Table

| Component | Recommended Reagent | Role & Rationale |

| Catalyst | SPhos Pd G2 (Cat. No. 752998) | Critical. The biphenyl backbone allows rapid coupling of ortho-substituted boronic acids. |

| Base | K3PO4 (Tribasic Potassium Phosphate) | Critical. Anhydrous K3PO4 provides basicity without the high water concentration that promotes deboronation. |

| Solvent | THF / Water (10:1) or Toluene / Water (10:1) | A biphasic system is necessary, but water content should be minimized to protect the aldehyde and boron. |

| Partner | Aryl Bromide or Iodide | Ensures chemoselectivity over the internal Aryl Chloride. |

Step-by-Step Experimental Procedure

Scale: 1.0 mmol (Representative)

-

Preparation of Solids:

-

In a 20 mL reaction vial equipped with a magnetic stir bar, add:

-

Aryl Bromide partner (1.0 equiv, 1.0 mmol)

-

2-Chloro-4-formyl-3-methylphenylboronic acid (1.2 - 1.5 equiv, 1.2 - 1.5 mmol)

-

SPhos Pd G2 (0.02 equiv, 2 mol%)

-

K3PO4 (2.0 equiv, 2.0 mmol)

-

-

Note: Using 1.5 equivalents of boronic acid accounts for inevitable minor protodeboronation.

-

-

Inerting (Crucial Step):

-

Seal the vial with a septum cap.

-

Evacuate the vial under high vacuum and backfill with Argon (repeat 3 times).

-

Why? Oxygen kills the active Pd(0) species and promotes aldehyde oxidation.

-

-

Solvent Addition:

-

Add degassed THF (4.0 mL) and degassed Water (0.4 mL) via syringe.

-

Tip: Degas solvents by sparging with Argon for 15 mins prior to use.

-

-

Reaction:

-

Place the vial in a pre-heated block at 60°C .

-

Stir vigorously (1000 rpm) for 4–12 hours.

-

Monitoring: Check via TLC or LCMS every 2 hours. Look for the consumption of the Aryl Bromide.

-

-

Workup (Aldehyde Preservation):

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Wash: Wash combined organics with Brine (saturated NaCl).

-

Dry: Dry over Na2SO4 (Sodium Sulfate). Do not use Magnesium Sulfate if the aldehyde is very reactive, though usually safe.

-

Concentrate under reduced pressure.

-

Purification:

-

Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

-

Note: The product will likely be less polar than the boronic acid but more polar than the aryl halide.

-

Troubleshooting & Optimization Logic

If the standard protocol fails, use this decision matrix to troubleshoot.

Caption: Figure 2. Decision tree for troubleshooting low yields in hindered Suzuki couplings.

Common Issues:

-

Homocoupling of Boronic Acid: If you see the dimer of the boronic acid, this indicates the presence of Oxygen. Improve degassing.

-

Aldehyde Oxidation: If the aldehyde converts to a carboxylic acid, the base concentration or temperature is too high. Switch to K3PO4 and lower temperature to 50°C.

-

No Reaction: The steric bulk is too high for the chosen catalyst. Switch to Pd-PEPPSI-IPr (a highly active NHC-palladium catalyst).

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(51), 9240–9261. Link

Sources

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloro-4-formyl-3-methylphenylboronic Acid

This Application Note is designed for researchers and drug development professionals focusing on the optimization of cross-coupling reactions involving challenging, sterically hindered, and functionalized substrates.

Executive Summary

2-Chloro-4-formyl-3-methylphenylboronic acid (CAS: 1451391-36-8) represents a highly valuable but synthetically challenging building block. Its structural complexity arises from the "Ortho Effect" —the steric hindrance imposed by the chlorine atom at the C2 position relative to the boronic acid—and the electronic sensitivity of the formyl group at C4.

Standard thermal heating often fails with such substrates due to slow transmetallation rates, leading to competitive protodeboronation (loss of the boron moiety). This guide details a Microwave-Assisted Protocol that leverages rapid dielectric heating to accelerate the cross-coupling step, outcompeting decomposition pathways and preserving the aldehyde functionality.

Chemical Profile & Challenges

| Feature | Structural Implication | Synthetic Challenge |

| 2-Chloro Substituent | Ortho-steric hindrance | Retards transmetallation; requires electron-rich, bulky ligands (e.g., Buchwald type). |

| 3-Methyl Group | Meta-substitution | Adds lipophilicity; minor steric contribution but affects crystal packing. |

| 4-Formyl Group | Electron Withdrawing Group (EWG) | Increases acidity of the aryl ring, heightening susceptibility to base-mediated protodeboronation. |

| Boronic Acid Moiety | Nucleophile | Prone to anhydride formation (boroxines) or deboronation under prolonged heating. |

Reaction Design Strategy

To successfully couple this specific boronic acid, we must engineer the reaction conditions to overcome the energy barrier of the transmetallation step while maintaining mild enough conditions to prevent aldehyde degradation.

The Microwave Advantage

Conventional heating creates thermal gradients that can degrade the catalyst before the reaction completes. Microwave irradiation provides volumetric heating , allowing the reaction mixture to reach the target temperature (typically 100–120°C) in seconds. This "flash heating" is critical for ortho-substituted boronic acids because it pushes the catalytic cycle forward faster than the rate of protodeboronation.

Catalyst & Ligand Selection

-

Standard Approach:

is robust but may be too slow for this hindered substrate. -

Recommended Approach: S-Phos or X-Phos precatalysts. These bulky, electron-rich phosphine ligands facilitate oxidative addition and, crucially, create a catalytic pocket that accommodates the ortho-chloro substituent during transmetallation.

Base & Solvent System

-

Base: Potassium Phosphate (

) is preferred over Carbonates ( -

Solvent: A biphasic mixture of 1,4-Dioxane/Water (4:1) is ideal. The water is strictly necessary to activate the boronic acid (forming the boronate species), while Dioxane solubilizes the organic halide.

Experimental Protocol

Two methods are provided: Method A for standard aryl halides (Bromides/Iodides) and Method B for deactivated or highly hindered partners (Chlorides/Ortho-substituted halides).

Materials

-

Substrate: 2-Chloro-4-formyl-3-methylphenylboronic acid (1.2 equiv)

-

Coupling Partner: Aryl Halide (1.0 equiv)

-

Solvents: 1,4-Dioxane (HPLC grade), Deionized Water (degassed)

Method A: High-Throughput Protocol (General Purpose)

-

Preparation: In a 10 mL microwave vial, add the Aryl Halide (0.5 mmol), Boronic Acid (0.6 mmol, 119 mg), and

(5 mol%). -

Solvation: Add 4 mL of 1,4-Dioxane and 1 mL of

aqueous solution. -

Inerting: Cap the vial and purge with Argon for 2 minutes (balloon needle through septum).

-

Reaction: Irradiate at 100°C for 20 minutes (High absorption setting).

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Method B: Optimized Protocol for Hindered Substrates (Recommended)

This method utilizes S-Phos to overcome the specific steric clash of the 2-Chloro group.

-

Catalyst Loading: In a microwave vial equipped with a magnetic stir bar, charge:

-

Aryl Halide (0.5 mmol)

-

2-Chloro-4-formyl-3-methylphenylboronic acid (0.75 mmol, 1.5 equiv)

-

Catalyst:

(2 mol%) -

Ligand: S-Phos (8 mol%)

-

Base:

(tribasic, finely ground, 1.5 mmol, 3.0 equiv)

-

-

Solvent Addition: Add Toluene (3 mL) and Water (0.5 mL) . Note: Toluene/Water is often superior for S-Phos systems.

-

Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen inhibition is fatal to this catalyst system.

-

Microwave Irradiation:

-

Ramp: 2 minutes to target.

-

Hold: 110°C for 30 minutes .

-

Cooling: Active air cooling to 50°C.

-

-

Post-Reaction: Filter the mixture through a pad of Celite to remove Palladium black. Wash with EtOAc.

-

Purification: Flash chromatography. Caution: The aldehyde group is polar; adjust gradient accordingly (typically 0-30% EtOAc/Hexanes).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this specific coupling reaction.

Figure 1: Decision matrix for selecting the optimal microwave protocol based on the coupling partner's reactivity profile.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted Halide | Catalyst Deactivation | Switch to Method B . The S-Phos ligand protects Pd from oxidation and facilitates coupling with the hindered 2-Cl boronic acid. |

| Protodeboronation (Ar-H formed) | Hydrolysis of C-B bond | Reduce water ratio (use 10:1 solvent:water). Lower temp to 80°C and extend time. Increase Boronic Acid equivalents to 2.0. |

| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more rigorously. Ensure microwave vial septum is airtight. |

| Aldehyde Oxidation | Air exposure during workup | Perform workup quickly. Store crude under inert atmosphere if not purifying immediately. |

Mechanism of Action (Simplified)

The critical bottleneck for 2-Chloro-4-formyl-3-methylphenylboronic acid is the Transmetallation step.

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1]

-

Transmetallation (Slow Step): The bulky 2-Chloro group on the boronic acid sterically clashes with the ligands on the Palladium complex.

-

Why Microwave helps: Kinetic energy overcomes this steric repulsion barrier.

-

Why S-Phos helps: The ligand is designed to be flexible, opening up space for the incoming hindered boronic acid.

-

-

Reductive Elimination: The product is released, reforming Pd(0).

References

-

Microwave-Assisted Synthesis Overview: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

-

Coupling of Hindered Substrates: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling of Hindered Substrates. Journal of the American Chemical Society, 127(13), 4685-4696. Link

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13112. Link

-

S-Phos Utility: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link

Sources

Application Note: Strategic Utilization of 2-Chloro-4-formyl-3-methylphenylboronic Acid in Advanced Materials Design

Executive Summary

This guide outlines the technical application of 2-Chloro-4-formyl-3-methylphenylboronic acid (CAS 1451391-36-8) , a high-value "lynchpin" intermediate. Unlike generic phenylboronic acids, this scaffold possesses a unique tris-orthogonal functionality :

-

Boronic Acid: Enables Suzuki-Miyaura coupling or reversible diol binding (sensing).

-

Aldehyde: Facilitates Schiff-base condensation, Wittig olefination, or reductive amination.

-

Chloro & Methyl Substituents: Provide critical steric bulk to prevent

-stacking aggregation (ACQ suppression) and induce torsion in biaryl systems, essential for optimizing band gaps in organic electronics.

This document provides validated protocols for using this compound in the synthesis of sterically congested biaryls , stimuli-responsive fluorescent sensors , and functionalized monomer precursors for Covalent Organic Frameworks (COFs).

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 2-Chloro-4-formyl-3-methylphenylboronic acid |

| CAS Number | 1451391-36-8 |

| Molecular Formula | |

| Molecular Weight | 198.41 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended to prevent protodeboronation) |

| Key Reactivity | Orthogonal Pd-catalyzed coupling and Carbonyl condensation |

Application I: Modular Synthesis of Sterically Congested Biaryls

Context: The presence of the ortho-chloro and ortho-methyl groups creates significant steric hindrance around the boronic acid moiety. Standard Suzuki conditions often fail or result in low yields due to slow transmetalation. This protocol utilizes high-activity catalyst systems to overcome the energy barrier.

Protocol: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 2-Chloro-4-formyl-3-methylphenylboronic acid with aryl bromides/iodides to form functionalized biaryl scaffolds.

Materials

-

Substrate A: 2-Chloro-4-formyl-3-methylphenylboronic acid (1.2 equiv)

-

Substrate B: Aryl Bromide (1.0 equiv)

-

Catalyst:

(2 mol%) + S-Phos (4-8 mol%)-

Note: S-Phos is chosen specifically for its ability to facilitate oxidative addition and transmetalation in sterically hindered systems.

-

-

Base:

(3.0 equiv) -

Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Methodology

-

Degassing: Charge a Schlenk tube with Substrate B, Boronic Acid,

, and the Pd-ligand system. Evacuate and backfill with Argon ( -

Solvation: Add degassed Toluene/Water mixture via syringe.

-

Reaction: Heat the mixture to 100°C for 12–18 hours.

-

Checkpoint: Monitor via TLC/LC-MS. The aldehyde peak (approx. 10.0 ppm in

NMR) should remain intact; the boronic acid is consumed.

-

-

Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography.

-

Caution: Avoid using primary amines in the mobile phase to prevent Schiff-base formation with the aldehyde.

-

Mechanism of Action (DOT Visualization)

Figure 1: Catalytic cycle highlighting the rate-limiting transmetalation step due to steric hindrance from the methyl and chloro substituents.

Application II: Synthesis of Ratiometric Fluorescent Sensors

Context: The aldehyde group serves as a handle to attach a fluorophore, while the boronic acid acts as the receptor for saccharides (e.g., glucose, fructose). Upon binding a diol, the electronic properties of the boron center change (from

Protocol: Condensation with Fluorophore Precursors

Objective: Synthesize a "Turn-On" glucose sensor by coupling the aldehyde to a hydrazine-functionalized fluorophore (e.g., BODIPY-hydrazine or Coumarin-hydrazine).

Materials

-

Precursor: 2-Chloro-4-formyl-3-methylphenylboronic acid[1]

-

Fluorophore: 7-Hydrazino-4-methylcoumarin (1.0 equiv)

-

Catalyst: Acetic Acid (catalytic drops)

-

Solvent: Ethanol (anhydrous)

Step-by-Step Methodology

-

Dissolution: Dissolve the boronic acid derivative in Ethanol (0.1 M concentration).

-

Addition: Add the hydrazine-fluorophore dropwise at Room Temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat to 80°C for 4 hours. A color change (precipitate formation) usually indicates imine/hydrazone formation.

-

Isolation: Filter the precipitate, wash with cold ethanol and diethyl ether.

-

Validation:

- NMR: Disappearance of aldehyde proton (~10 ppm), appearance of hydrazone proton (~8.5 ppm).

-

Functional Test: Dissolve product in PBS buffer (pH 7.4). Add Glucose. Observe fluorescence intensity change.

Application III: Precursors for Dynamic Covalent Materials (COFs)

Context: This molecule is an ideal capping agent or pendant modifier for Covalent Organic Frameworks. By reacting the aldehyde with the amine termini of a growing COF lattice, researchers can introduce boronic acid sites into the pores, creating materials capable of reversible capture of diol-containing drugs or pollutants.

Workflow: Post-Synthetic Modification (PSM) of Amine-COFs

-

COF Synthesis: Synthesize a standard imine-linked COF with available terminal amine groups.

-

Impregnation: Suspend the COF in a solution of 2-Chloro-4-formyl-3-methylphenylboronic acid in Mesitylene/Dioxane.

-

Condensation: Heat at 120°C in a sealed tube for 24h.

-

Activation: Wash extensively with THF to remove non-covalently bound boronic acid.

-

Result: A porous framework decorated with boronic acid "claws" for selective molecular recognition.

Logic Flow (DOT Visualization)

Figure 2: Workflow for functionalizing porous materials using the aldehyde handle, leaving the boronic acid available for guest interaction.

References

-

Suzuki-Miyaura Coupling of Hindered Substrates

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

- Note: Provides the foundational logic for using S-Phos type ligands with hindered boronic acids.

-

-

Boronic Acid-Based Sensing

-

Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Boronic acid-based sensors for the detection of saccharides. Accounts of Chemical Research, 46(2), 312-326. Link

- Note: Authoritative review on the mechanism of diol binding and fluorescence modul

-

-

Covalent Organic Frameworks (COFs)

-

Feng, X., Ding, X., & Jiang, D. (2012). Covalent organic frameworks. Chemical Society Reviews, 41(18), 6010-6022. Link

- Note: Describes the condensation chemistry (imine/boroxine) relevant to utilizing the aldehyde and boronic acid groups.

-

-